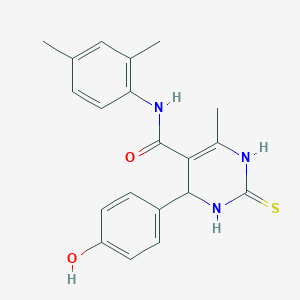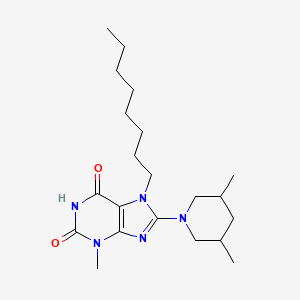![molecular formula C12H11BrN6 B2762083 N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-59-7](/img/structure/B2762083.png)
N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a series of reactions including condensation and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine ring fused with a triazole ring . The exact structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific substituents present. For example, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” would depend on its specific structure. Similar compounds often have high melting points and specific NMR and IR spectra .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its analogs have been synthesized and evaluated across various studies for their potential in therapeutic applications due to their unique chemical structures. These compounds are synthesized through different methodologies, often involving three-component condensations or specific reactions to achieve the desired triazolopyrimidine core, which is central to their biological activity.
One research direction involves exploring these compounds for their tuberculostatic activity . By synthesizing structural analogs of promising antituberculous agents, studies have aimed at understanding the structure-activity relationships within this class of compounds. For instance, the synthesis and evaluation of 4-(Het)aryl-4,7-dihydroazolopyrimidines for their tuberculostatic activity illustrate this approach, revealing insights into the potential mechanisms and efficacy of these molecules against tuberculosis (Titova et al., 2019).
Another focus has been on the development of potential antiasthma agents . Compounds in this chemical family have been found to inhibit mediator release, a key factor in asthma pathology. This discovery was based on the human basophil histamine release assay, indicating the potential of triazolopyrimidine derivatives as mediators in the treatment of asthma (Medwid et al., 1990).
Furthermore, the antimicrobial activity of these compounds has been a significant area of research. Various derivatives have been synthesized and tested against a range of microbial strains, demonstrating the broad spectrum of activity that these compounds can offer. This includes the synthesis and antimicrobial evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives (Abunada et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The compound’s potent antitumor activities suggest it may be effective in various physiological environments .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6/c1-2-19-12-10(17-18-19)11(14-7-15-12)16-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENAPUIFRRFLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2762000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)
![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)
![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)
![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762016.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)


![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)